4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
CAS No.:
Cat. No.: VC13775807
Molecular Formula: C52H56N2
Molecular Weight: 709.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H56N2 |
|---|---|
| Molecular Weight | 709.0 g/mol |
| IUPAC Name | 3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |
| Standard InChI | InChI=1S/C52H56N2/c1-49(2,3)35-17-25-45-41(29-35)42-30-36(50(4,5)6)18-26-46(42)53(45)39-21-13-33(14-22-39)34-15-23-40(24-16-34)54-47-27-19-37(51(7,8)9)31-43(47)44-32-38(52(10,11)12)20-28-48(44)54/h13-32H,1-12H3 |
| Standard InChI Key | OFUWRAFMFGLINE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The molecular structure of 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl comprises a central biphenyl moiety (two phenyl rings connected by a single bond) linked to two carbazole units at the para positions. Each carbazole group is further functionalized with two tert-butyl substituents at the 3- and 6-positions, enhancing steric bulk and electronic delocalization . The tert-butyl groups contribute to improved solubility in organic solvents and reduced intermolecular aggregation, critical for optoelectronic applications .
Physical and Chemical Properties
Key physical properties of this compound are summarized in Table 1.
Table 1: Physical Properties of 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl
The compound’s high melting point underscores its thermal stability, a desirable trait for materials subjected to high-temperature processing in device fabrication . Its solubility profile allows for solution-based deposition techniques, such as spin-coating, which are cost-effective for industrial applications .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is typically prepared through Ullmann coupling or Suzuki-Miyaura reactions, which facilitate the formation of the biphenyl-carbazole linkages . The tert-butyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution reactions on pre-functionalized carbazole intermediates. Raw materials include carbazole derivatives, tert-butylating agents (e.g., tert-butyl chloride), and biphenyl precursors .
| Supplier | Purity | Price | Minimum Order |
|---|---|---|---|
| Career Henan Chemical Co | 95–99% | $0.10/KG | 1 KG |
| TCI Europe | >98% | Inquiry-based | 100 mg |
| Alfa Chemistry | Research | Custom quote | 25 µL (10 mM) |
Suppliers such as Career Henan Chemical Co offer bulk quantities at competitive rates, while specialized providers like Alfa Chemistry cater to research-scale demands .
Applications in Advanced Materials
OLED Technology
4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl is prominently utilized as a host material in OLED emissive layers. Its wide bandgap (≈3.2 eV) and high triplet energy (≈2.7 eV) enable efficient energy transfer to guest emitters, reducing exciton quenching and enhancing device longevity . The tert-butyl groups suppress crystallization, maintaining amorphous film morphology critical for uniform light emission .
Photovoltaic Devices
Emerging studies suggest its potential in organic photovoltaics (OPVs) as an electron-donor material. The extended π-conjugation and electron-rich carbazole units facilitate charge separation and transport, achieving power conversion efficiencies of up to 8.2% in prototype devices .
| Condition | Recommendation |
|---|---|
| Short-term storage | -20°C (1 month) |
| Long-term storage | -80°C (6 months) |
| Solvent compatibility | DMSO, THF, chloroform |
Repeated freeze-thaw cycles degrade solution stability, necessitating aliquot storage .
Market Dynamics and Regulatory Landscape
Regional Availability
The compound is unavailable in the U.S. due to stringent regulatory constraints on novel organic materials . European and Asian markets dominate production, with TCI Europe and Zhengzhou Alfa Chemical Co leading exports .
Research and Development Trends
Ongoing research focuses on optimizing synthetic yields (>75% via Pd-catalyzed cross-coupling) and exploring derivatives with modified substituents for enhanced electroluminescence . Patent filings have surged by 22% since 2023, reflecting industrial interest in carbazole-based materials .
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